trans-3-Aminocyclohexanecarbonitrile hydrochloride
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Overview
Description
trans-3-Aminocyclohexanecarbonitrile hydrochloride: is an organic compound with the chemical formula C7H13ClN2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminocyclohexanecarbonitrile hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions: trans-3-Aminocyclohexanecarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
trans-3-Aminocyclohexanecarbonitrile hydrochloride is utilized in numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- trans-3-Aminocyclohexanecarboxamide hydrochloride
- trans-3-Cyanocyclohexylamine hydrochloride
Comparison: trans-3-Aminocyclohexanecarbonitrile hydrochloride is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(1S,3S)-3-aminocyclohexane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUXGIYHCTWUTA-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-30-9 |
Source
|
Record name | Cyclohexanecarbonitrile, 3-amino-, hydrochloride (1:1), (1R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920966-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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